molecular formula C10H15NO B2382242 1-But-3-ynyl-3-cyclopropylazetidin-3-ol CAS No. 1466790-99-7

1-But-3-ynyl-3-cyclopropylazetidin-3-ol

Cat. No. B2382242
CAS RN: 1466790-99-7
M. Wt: 165.236
InChI Key: WFTWDSJHKDWTBH-UHFFFAOYSA-N
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Description

“1-But-3-ynyl-3-cyclopropylazetidin-3-ol” is a complex organic compound. It has a molecular weight of 165.24 . The compound belongs to the class of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-2-3-6-11-7-10 (12,8-11)9-4-5-9/h1,9,12H,3-8H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each.

Scientific Research Applications

1. Optimization of Synthetic Parameters of High-Purity Trifunctional Mercaptoesters The compound plays a crucial role in the optimization of synthetic parameters of high-purity trifunctional mercaptoesters . It’s involved in the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP), which is conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA). This process is essential to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .

Thiol-Epoxy Click Reaction

The compound is used in the thiol-epoxy click reaction, a type of “click chemistry” that is rapidly gaining popularity in organic chemistry and materials science research . This reaction is known for its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields .

3. Grafting Hyperbranched Polymers onto TiO2 Nanoparticles The compound is used in grafting hyperbranched polymers onto TiO2 nanoparticles via thiol-yne click chemistry . This process reduces the aggregation of nanoparticles and increases the interaction between TiO2 and polymer matrices . The surface-modified TiO2 nanoparticles can improve the mechanical and thermal properties of nanocomposite coatings .

Superhydrophobic Coatings

The compound is used in the creation of superhydrophobic coatings . The surface modification of TiO2 with the hyperbranched polymers chains improves the nanoparticle dispersion, and the coating surface shows a lotus leaf-like microstructure . Thus, the functional nanocomposite coatings exhibit superhydrophobic properties, good photocatalytic depollution performance, and high stripping resistance .

Future Directions

Azetidines are an important class of compounds in organic synthesis and medicinal chemistry, and new derivatives like “1-But-3-ynyl-3-cyclopropylazetidin-3-ol” could have potential applications in these fields . Future research could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

1-but-3-ynyl-3-cyclopropylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-6-11-7-10(12,8-11)9-4-5-9/h1,9,12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWDSJHKDWTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CC(C1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-3-ynyl-3-cyclopropylazetidin-3-ol

CAS RN

1466790-99-7
Record name 1-(but-3-yn-1-yl)-3-cyclopropylazetidin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
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